4-fluoro-3-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes . The addition of a fluorine atom and a methyl group to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in scientific research and industrial applications.

作用機序

Target of Action

4-Fluoro-3-methyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit certain proteins , which could potentially alter cellular functions.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.

生化学分析

Biochemical Properties

The biochemical properties of 4-fluoro-3-methyl-1H-indole are largely derived from the indole scaffold, which binds with high affinity to multiple receptors This makes it a valuable tool in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole is known to be involved in various metabolic pathways, interacting with enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable methyl ketone. The reaction typically requires heating and the presence of an acid catalyst such as hydrochloric acid or acetic acid.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated methylindole . This method allows for greater control over the substitution pattern on the indole ring and can be performed under milder conditions compared to the Fischer synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to increase efficiency and reduce production time.

化学反応の分析

Types of Reactions

4-Fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid or an aldehyde.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides for reducing the fluorine atom.

Major Products

Nitration: 4-Fluoro-3-methyl-5-nitro-1H-indole.

Oxidation: 4-Fluoro-3-carboxy-1H-indole or 4-fluoro-3-formyl-1H-indole.

Reduction: this compound derivatives with reduced fluorine content.

科学的研究の応用

4-Fluoro-3-methyl-1H-indole has several applications in scientific research:

類似化合物との比較

Similar Compounds

3-Methyl-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Fluoro-1H-indole: Lacks the methyl group, which can affect its reactivity and biological activity.

5-Fluoro-3-methyl-1H-indole: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical behavior and applications.

Uniqueness

4-Fluoro-3-methyl-1H-indole is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .

生物活性

4-Fluoro-3-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the fourth position and a methyl group at the third position of the indole ring. This compound has gained attention due to its diverse biological activities, particularly in medicinal chemistry and drug development. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

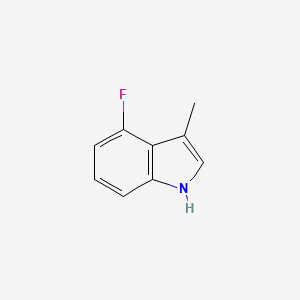

The chemical structure of this compound can be represented as follows:

This structure allows for various electrophilic substitutions and nucleophilic reactions, enhancing its reactivity and biological activity. The presence of the fluorine atom increases the compound's electrophilicity, facilitating interactions with biological targets, such as enzymes and receptors involved in various cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it affects various cancer cell lines, demonstrating potential as a candidate for developing new anticancer agents. The unique substitution pattern may enhance its ability to interact with biological targets related to cancer progression.

Antimicrobial and Antiviral Effects

Indole derivatives, including this compound, have been reported to possess antimicrobial and antiviral properties. These compounds can inhibit the replication of certain viruses and exhibit activity against various bacterial strains.

The molecular mechanisms underlying the biological activities of this compound involve:

- Binding Interactions : The compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting biochemical pathways crucial for cell survival and proliferation.

- Gene Expression Modulation : The compound can alter gene expression profiles, impacting cellular metabolism and function .

Study on Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from 5 µg/mL to 15 µg/mL depending on the bacterial species tested.

Summary of Biological Activities

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50: 10 - 20 µM |

| Antimicrobial | Inhibits growth of bacterial strains | MIC: 5 - 15 µg/mL |

| Antiviral | Inhibits viral replication | Not specified |

| Enzyme Interaction | Modulates enzyme activity | Not specified |

特性

IUPAC Name |

4-fluoro-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNRJJOZMNBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。